Cas no 2137661-66-4 (1(2H)-Quinolinecarboxamide, 6-(2-aminoethyl)-3,4-dihydro-N-(2-methoxyethyl)-)
1(2H)-Quinolinecarboxamide, 6-(2-aminoethyl)-3,4-dihydro-N-(2-methoxyethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1(2H)-Quinolinecarboxamide, 6-(2-aminoethyl)-3,4-dihydro-N-(2-methoxyethyl)-
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- Inchi: 1S/C15H23N3O2/c1-20-10-8-17-15(19)18-9-2-3-13-11-12(6-7-16)4-5-14(13)18/h4-5,11H,2-3,6-10,16H2,1H3,(H,17,19)
- InChI Key: SYWCKQUWVQGVDC-UHFFFAOYSA-N
- SMILES: N1(C(NCCOC)=O)C2=C(C=C(CCN)C=C2)CCC1
1(2H)-Quinolinecarboxamide, 6-(2-aminoethyl)-3,4-dihydro-N-(2-methoxyethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-768471-0.05g |
6-(2-aminoethyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |
2137661-66-4 | 95% | 0.05g |
$792.0 | 2024-05-22 | |
| Enamine | EN300-768471-0.1g |
6-(2-aminoethyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |
2137661-66-4 | 95% | 0.1g |
$829.0 | 2024-05-22 | |
| Enamine | EN300-768471-0.25g |
6-(2-aminoethyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |
2137661-66-4 | 95% | 0.25g |
$867.0 | 2024-05-22 | |
| Enamine | EN300-768471-0.5g |
6-(2-aminoethyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |
2137661-66-4 | 95% | 0.5g |
$905.0 | 2024-05-22 | |
| Enamine | EN300-768471-1.0g |
6-(2-aminoethyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |
2137661-66-4 | 95% | 1.0g |
$943.0 | 2024-05-22 | |
| Enamine | EN300-768471-2.5g |
6-(2-aminoethyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |
2137661-66-4 | 95% | 2.5g |
$1848.0 | 2024-05-22 | |
| Enamine | EN300-768471-5.0g |
6-(2-aminoethyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |
2137661-66-4 | 95% | 5.0g |
$2732.0 | 2024-05-22 | |
| Enamine | EN300-768471-10.0g |
6-(2-aminoethyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-1-carboxamide |
2137661-66-4 | 95% | 10.0g |
$4052.0 | 2024-05-22 |
1(2H)-Quinolinecarboxamide, 6-(2-aminoethyl)-3,4-dihydro-N-(2-methoxyethyl)- Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 1(2H)-Quinolinecarboxamide, 6-(2-aminoethyl)-3,4-dihydro-N-(2-methoxyethyl)-
Recent Advances in the Study of 1(2H)-Quinolinecarboxamide, 6-(2-aminoethyl)-3,4-dihydro-N-(2-methoxyethyl)- (CAS: 2137661-66-4)
The compound 1(2H)-Quinolinecarboxamide, 6-(2-aminoethyl)-3,4-dihydro-N-(2-methoxyethyl)- (CAS: 2137661-66-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications. The compound's unique structural features, including the quinoline core and the aminoethyl and methoxyethyl substituents, make it a promising candidate for further investigation.
Recent studies have highlighted the compound's role as a modulator of key biological pathways, particularly those involved in inflammation and neurodegenerative diseases. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that 1(2H)-Quinolinecarboxamide, 6-(2-aminoethyl)-3,4-dihydro-N-(2-methoxyethyl)- exhibits potent inhibitory effects on specific enzymes implicated in neuroinflammation, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These findings suggest its potential as a lead compound for developing novel anti-inflammatory and neuroprotective agents.
In addition to its anti-inflammatory properties, the compound has shown promise in oncology research. A preclinical study conducted by researchers at the National Cancer Institute (NCI) revealed that 1(2H)-Quinolinecarboxamide, 6-(2-aminoethyl)-3,4-dihydro-N-(2-methoxyethyl)- could selectively target cancer cells by inhibiting the activity of certain kinases involved in tumor proliferation. The study, published in *Cancer Research*, reported significant tumor growth inhibition in mouse models of breast cancer, with minimal off-target effects. This underscores the compound's potential as a targeted therapy for specific cancer types.
The synthesis and optimization of 1(2H)-Quinolinecarboxamide, 6-(2-aminoethyl)-3,4-dihydro-N-(2-methoxyethyl)- have also been a focus of recent research. A 2024 paper in *Organic Letters* described an efficient, scalable synthetic route for this compound, utilizing a novel palladium-catalyzed coupling reaction. This advancement addresses previous challenges related to yield and purity, paving the way for larger-scale production and further pharmacological evaluation.
Despite these promising developments, challenges remain in translating the compound's preclinical success into clinical applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be thoroughly investigated. Ongoing research is exploring structural modifications to enhance these properties while retaining the compound's therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives based on this scaffold.
In conclusion, 1(2H)-Quinolinecarboxamide, 6-(2-aminoethyl)-3,4-dihydro-N-(2-methoxyethyl)- (CAS: 2137661-66-4) represents a versatile and promising compound in chemical biology and medicinal chemistry. Its dual potential in addressing inflammation and cancer, coupled with recent advancements in synthesis, positions it as a valuable candidate for future drug development. Continued research will be essential to fully elucidate its mechanisms of action and optimize its therapeutic profile for clinical use.
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